molecular formula C28H18F3NO5 B7743657 (E)-3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-cyano-3-phenylacrylate

(E)-3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-cyano-3-phenylacrylate

Cat. No.: B7743657
M. Wt: 505.4 g/mol
InChI Key: DABAKPADVZNHNG-CPNJWEJPSA-N
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Description

(E)-3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-cyano-3-phenylacrylate is a complex organic compound that features a chromenone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-cyano-3-phenylacrylate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,5-dimethylphenol with a suitable chromenone derivative under basic conditions to form the phenoxy-chromenone intermediate. This intermediate is then reacted with 2-cyano-3-phenylacrylic acid or its derivatives under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-cyano-3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: The phenoxy and chromenone moieties can be oxidized under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-cyano-3-phenylacrylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-cyano-3-phenylacrylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyano and phenylacrylate groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18F3NO5/c1-16-10-17(2)12-21(11-16)35-25-24(33)22-9-8-20(14-23(22)37-26(25)28(29,30)31)36-27(34)19(15-32)13-18-6-4-3-5-7-18/h3-14H,1-2H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABAKPADVZNHNG-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C(=CC4=CC=CC=C4)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)/C(=C/C4=CC=CC=C4)/C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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